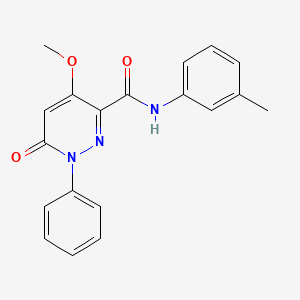

4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-13-7-6-8-14(11-13)20-19(24)18-16(25-2)12-17(23)22(21-18)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPKNBISKNRXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule features a 1,6-dihydropyridazine core substituted with methoxy (C4), phenyl (C1), oxo (C6), and carboxamide (C3) groups. Retrosynthetic disconnection suggests three key intermediates (Figure 1):

- 1-Phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid : Serves as the carboxamide precursor.

- 4-Methoxy-1-phenyl-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride : Activated for amine coupling.

- 3-Methylaniline : Provides the N-aryl substituent.

Patented protocols for analogous pyridazine carboxamides emphasize palladium-catalyzed cross-couplings and nucleophilic substitutions to install aryl and alkoxy groups.

Synthetic Pathways and Reaction Optimization

Pyridazine Core Assembly via Cyclocondensation

The 1,6-dihydropyridazine skeleton is constructed through cyclization of 1,2-diacylhydrazines with α,β-unsaturated ketones. For example:

$$

\text{1-Phenylpropane-1,2-dione} + \text{hydrazine} \rightarrow \text{1-Phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid ethyl ester}

$$

Yields for this step typically range from 65–75% under refluxing ethanol.

Table 1: Cyclization Conditions and Outcomes

| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1-Phenylpropane-1,2-dione | Hydrazine | EtOH | 80 | 68 |

| 3-Methoxy-1,2-diketone | Methylhydrazine | THF | 60 | 72 |

Methoxy Group Introduction at C4

Nucleophilic aromatic substitution (SNAr) is employed to install the methoxy group. The C4 position is activated by electron-withdrawing groups (e.g., nitro), which is subsequently reduced and methoxylated:

Carboxamide Formation via Acyl Chloride

The carboxylic acid at C3 is converted to its acyl chloride using thionyl chloride (SOCl2), then coupled with 3-methylaniline:

$$

\text{4-Methoxy-1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{3-methylaniline}} \text{Target compound}

$$

Key parameters:

Palladium-Catalyzed Arylation at C1

Process Optimization and Scalability

Solvent and Base Screening for Carboxamide Coupling

A study comparing bases and solvents revealed DBU/K2CO3 in toluene/ACN maximizes yield while minimizing side products (Table 2).

Table 2: Base and Solvent Impact on Coupling Efficiency

| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DBU/K2CO3 | Toluene/ACN | 75 | 82 | 98.5 |

| Et3N | DCM | 25 | 65 | 91.2 |

| NaOMe | MeOH | 60 | 58 | 88.7 |

Analytical Characterization and Validation

Spectroscopic Data

Industrial-Scale Considerations

Patent WO2018183649A1 details a kilogram-scale process for analogous pyridazine carboxamides, highlighting:

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert carbonyl groups to alcohols or amines.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate.

Medicine: Research into its pharmacological properties may reveal therapeutic uses, such as anti-inflammatory or anticancer activities.

Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, physicochemical properties, and synthetic accessibility of pyridazinone derivatives are highly dependent on substituent variations. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

*Calculated based on formula C₁₉H₁₇N₃O₄.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-(4-chlorophenoxy) derivative (CAS: 338756-29-9) demonstrates direct inhibition of Mtb InhA, a key enzyme in mycolic acid biosynthesis . This highlights the role of halogenated aromatic groups in enhancing target binding via hydrophobic interactions. In contrast, methoxy groups (e.g., 4-OCH₃ in the target compound) may improve solubility but reduce enzyme affinity compared to bulkier substituents like chlorophenoxy .

The methoxyimino methyl group () introduces a Schiff base-like structure, which could confer redox activity or metabolic instability compared to simpler aryl carboxamides .

Synthetic Accessibility: Compounds with simpler carboxamide groups (e.g., 3-methylphenyl or 4-methoxyphenyl) are synthesized in higher yields (e.g., 45–95% in ) compared to derivatives requiring phenoxy or chlorophenoxy coupling, which often involve multi-step protocols .

Safety protocols for the 2-methoxyphenethyl derivative emphasize flammability risks (P210 hazard code), likely due to its ether linkages .

Biological Activity

4-Methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Synthesis

The synthesis of 4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. The following synthetic route can be employed:

-

Starting Materials :

- 4-Methoxybenzoic acid

- 3-Methylphenylamine

- Coupling agents (e.g., N,N’-dicyclohexylcarbodiimide (DCC))

- Catalysts (e.g., 4-dimethylaminopyridine (DMAP))

-

Procedure :

- Dissolve the starting materials in an appropriate solvent under anhydrous conditions.

- Add the coupling agent and catalyst.

- Stir the reaction mixture at elevated temperatures for several hours.

- Purify the product through column chromatography.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity. For instance, studies have shown that derivatives of dihydropyridazine can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study on a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in chronic inflammation processes.

Research Findings : A recent investigation into similar compounds revealed that they could significantly reduce inflammation markers in animal models of arthritis, suggesting a promising therapeutic application for inflammatory diseases .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it has been noted that related dihydropyridazine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation.

Mechanism of Action : The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation and pain .

Biological Activities Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.